Diacetyldichlorofluorescein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

DCFH-DA is cell-permeable due to its diacetate groups. Once inside the cell, these groups are cleaved by esterases, converting DCFH-DA into the non-fluorescent DCFH [2]. DCFH can then react with various ROS, including hydrogen peroxide, hydroxyl radicals, and peroxynitrite, to be oxidized into the highly fluorescent molecule 2’,7’-dichlorofluorescein (DCF) [1, 3]. The intensity of the emitted fluorescence directly correlates with the level of intracellular ROS, allowing researchers to quantify oxidative stress in living cells.

Applications

- Cellular models of disease: DCFH-DA is widely used to investigate the role of ROS in various diseases associated with oxidative stress, including neurodegenerative diseases, cardiovascular diseases, and cancer [4, 5, 6]. By measuring ROS production in response to different stimuli or treatments, researchers can gain insights into the underlying mechanisms of these diseases.

- Drug discovery and development: DCFH-DA can be a valuable tool in screening for drugs with antioxidant properties or those that modulate ROS production. By monitoring changes in DCF fluorescence, researchers can assess the effectiveness of potential therapeutic agents in reducing oxidative stress [7].

- Environmental toxicology: DCFH-DA can be used to evaluate the toxicity of environmental pollutants on cells. Exposure to pollutants can lead to increased ROS production, which can be detected using DCFH-DA and quantified by fluorescence intensity [8].

Important Note

While DCFH-DA is a widely used tool, it has limitations. It can react with other oxidants besides ROS, potentially leading to overestimation of ROS levels. Additionally, the specific ROS species being detected depends on the cellular context. Researchers need to consider these limitations when interpreting DCFH-DA data [9].

Here are some references for the information provided:

- [1] Fluorescence probes for measuring ROS: An update

- [2] Cellular ROS Detection with DCFDA/H2DCFDA

- [3] Dichlorofluorescein and Dichlorofluorescein Diacetate as Measures of Hydrogen Peroxide and Peroxynitrite Formation

- [4] Dichotomous Role of Microglia in Neurodegenerative Diseases

- [5] Oxidative stress and cardiovascular disease: Pathogenesis and therapeutic options

- [6] ROS and Cancer: An Update

- [7] Dichlorofluorescin Assay for Oxidative Stress Measurement

- [8] Diclofenac-induced oxidative stress in primary human hepatocytes: a model for drug induced toxicity screening?

- [9] Limitations of Using Dyes to

Diacetyldichlorofluorescein is a synthetic compound that serves as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. It is a derivative of fluorescein and is characterized by its ability to fluoresce upon oxidation. The compound is commonly used in various biochemical assays to assess oxidative stress within cells, making it a valuable tool in toxicology and pharmacology.

As described above, DCFH-DA acts as a prodrug. Once inside the cell, the esterase-mediated cleavage and subsequent ROS-dependent oxidation lead to the formation of the fluorescent DCF. The intensity of the emitted fluorescence is proportional to the cellular ROS levels, allowing for the indirect measurement of oxidative stress within living cells [, ].

Diacetyldichlorofluorescein undergoes several key reactions:

- Deacetylation: Upon entering cells, diacetyldichlorofluorescein is deacetylated by intracellular esterases to yield 2',7'-dichlorofluorescein, which is the active fluorescent form. This reaction facilitates its detection capabilities as it becomes fluorescent upon oxidation by ROS .

- Oxidation: The resultant 2',7'-dichlorofluorescein can react with various ROS, such as hydrogen peroxide and superoxide, leading to an increase in fluorescence intensity. This property is exploited in assays to quantify oxidative stress levels in cells .

Diacetyldichlorofluorescein is primarily used to monitor oxidative stress within cells. It has been shown to be effective in detecting hydroxyl radicals, peroxyl radicals, and other ROS. The fluorescence emitted upon oxidation provides a quantitative measure of the oxidative environment within biological samples, which can be crucial for understanding cellular responses to stressors such as toxins or drugs .

The synthesis of diacetyldichlorofluorescein typically involves:

- Starting Materials: The synthesis begins with fluorescein or its derivatives.

- Acetylation: The hydroxyl groups of fluorescein are acetylated using acetic anhydride or acetyl chloride in the presence of a base.

- Chlorination: Subsequent chlorination introduces the dichloro groups, often using thionyl chloride or phosphorus oxychloride, resulting in diacetyldichlorofluorescein.

This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product .

Diacetyldichlorofluorescein finds applications in several fields:

- Oxidative Stress Assessment: It is widely used in cell culture studies to measure oxidative stress induced by various agents, including nanoparticles and drugs .

- Toxicology: The compound helps assess the impact of environmental toxins on cellular health by measuring ROS production.

- Pharmacology: It serves as a tool for evaluating the antioxidant properties of potential therapeutic compounds by quantifying their ability to scavenge ROS .

Research has demonstrated that diacetyldichlorofluorescein interacts with various nanomaterials, which can affect its fluorescence properties. For instance, certain nanoparticles can quench the fluorescence signal, complicating the interpretation of oxidative stress measurements. Adjustments in assay conditions may be necessary to account for these interactions, ensuring accurate quantification of ROS levels .

Several compounds exhibit similar properties to diacetyldichlorofluorescein, particularly in their roles as fluorescent probes for ROS detection:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2',7'-Dichlorodihydrofluorescein | Non-fluorescent until oxidized | Directly measures hydrogen peroxide levels |

| Dichloro-dihydrofluorescein diacetate | Cell-permeable and deacetylated inside cells | Commonly used for real-time monitoring of ROS |

| Carboxy-DCFDA | Contains carboxylic acid group | More hydrophilic than diacetyldichlorofluorescein |

| 5(6)-Carboxyfluorescein | Fluorescent dye with carboxylic acid group | Used for similar applications but with different solubility properties |

Diacetyldichlorofluorescein stands out due to its specific structure that allows for enhanced membrane permeability and effective detection of a wide range of ROS under physiological conditions .

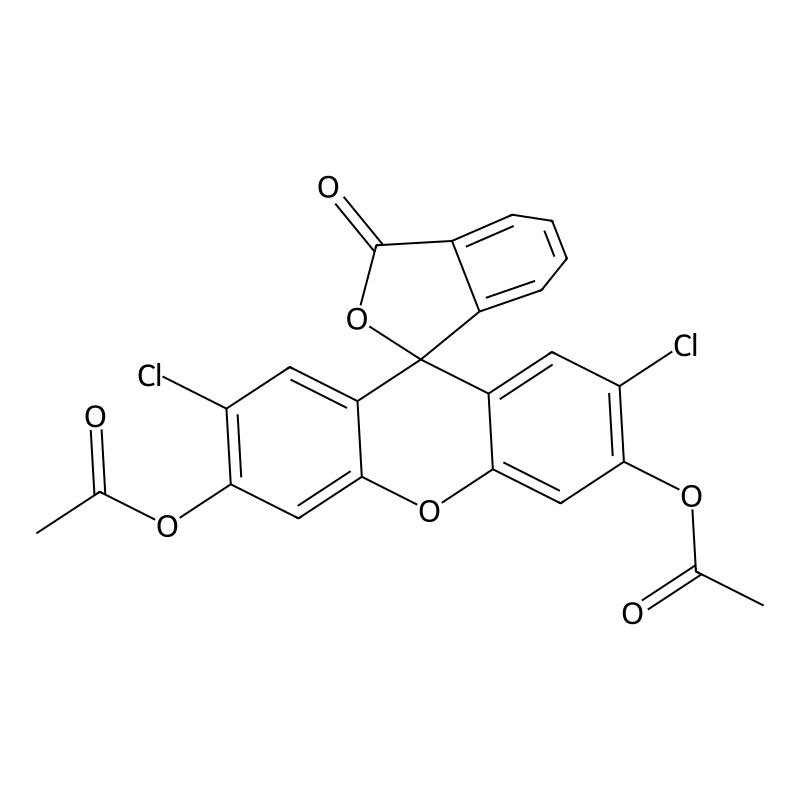

Spiro[isobenzofuran-1(3H),9'-[9H]xanthene] Core Structure

The foundational architecture of diacetyldichlorofluorescein centers upon the spiro[isobenzofuran-1(3H),9'-[9H]xanthene] core structure, which establishes the fundamental scaffold responsible for the compound's optical and chemical properties [1] [2]. This tricyclic framework represents a sophisticated molecular arrangement where the central spiro carbon atom connects two distinct ring systems through a tetrahedral geometry, creating a rigid three-dimensional structure that profoundly influences both conformational stability and electronic properties.

The xanthene moiety constitutes the primary chromophoric system within this architecture, featuring a planar arrangement of fused benzene rings connected through an oxygen bridge at the 10' position [3] [4] [5]. This oxygen atom plays a crucial role in maintaining the electronic conjugation across the xanthene system, facilitating the delocalization of π-electrons that underlies the fluorescent properties of the molecule [5]. The planarity of the xanthene core is essential for optimal orbital overlap and electronic communication, directly impacting the efficiency of photon absorption and emission processes.

The isobenzofuran ring system, fused to the spiro center, provides the structural foundation for lactone formation and serves as the site for the carboxylic acid functionality that characterizes fluorescein derivatives [3] [6]. This bicyclic component exhibits a degree of conformational flexibility that allows for the equilibrium between the closed lactone form and the open quinoid form, a dynamic process that fundamentally governs the fluorescent behavior of the compound [7] [8] [9]. The spatial orientation of this ring system relative to the xanthene core is determined by the sp3 hybridization of the spiro carbon, which enforces an orthogonal relationship between the two ring systems [10].

The spiro carbon itself represents a critical structural feature that distinguishes these compounds from linear chromophores, providing inherent rigidity while simultaneously allowing for controlled flexibility in specific molecular regions [3] [10]. This unique geometric arrangement prevents free rotation between the xanthene and isobenzofuran components, maintaining the structural integrity necessary for consistent photophysical properties while enabling the reversible cyclization reactions that control fluorescence activation.

Dichloro Substituents and Acetoxy Modifications

The incorporation of dichlorosubstituents at the 2' and 7' positions of the xanthene core represents a strategic modification designed to enhance both the chemical stability and the biological utility of the fluorescein framework [1] [11] [12]. These electron-withdrawing chlorine atoms exert profound effects on the electronic properties of the molecule, modulating both the ground-state and excited-state characteristics through inductive and mesomeric effects that alter the electron density distribution across the conjugated system.

The positioning of chlorine substituents at the 2' and 7' positions is particularly significant because these locations correspond to the para positions relative to the oxygen bridge in the xanthene system [12] [13]. This symmetrical substitution pattern ensures uniform electronic effects across the chromophore while maintaining the molecular symmetry that contributes to the sharp spectral features characteristic of xanthene dyes [12]. The electron-withdrawing nature of chlorine atoms results in a stabilization of the ground state relative to the excited state, potentially affecting both the absorption and emission wavelengths compared to the unsubstituted fluorescein parent compound.

The chlorine substituents also contribute significantly to the chemical stability of the molecule by reducing the electron density at positions that might otherwise be susceptible to oxidative degradation or nucleophilic attack [12] [13]. This stabilization effect is particularly important in biological environments where reactive oxygen species and nucleophilic biomolecules might otherwise compromise the integrity of the fluorescent probe. The presence of chlorine atoms effectively shields these vulnerable positions while maintaining the overall electronic structure necessary for fluorescence.

The acetoxy modifications represent a fundamentally different type of structural alteration, serving as protective groups that mask the phenolic hydroxyl groups at the 3' and 6' positions of the xanthene core [1] [2] [14]. These acetate ester linkages transform the highly polar, charged fluorescein molecule into a more lipophilic, uncharged species that can readily traverse cellular membranes [14] [15]. The strategic placement of these protecting groups is crucial because the phenolic hydroxyl groups are essential for the fluorescent properties of the molecule, yet their high polarity and ability to form hydrogen bonds significantly limit membrane permeability.

The acetoxy groups function through a prodrug mechanism, where cellular esterases recognize and cleave the ester bonds, releasing the free phenolic groups and restoring the fluorescent capability of the molecule [16] [17] [14]. This enzymatic activation process is highly specific and occurs preferentially within cellular environments, providing spatial selectivity for fluorescence activation. The kinetics of this deacetylation process are influenced by the local esterase activity, pH conditions, and the accessibility of the ester bonds to enzymatic attack, factors that can be exploited for temporal control of fluorescence activation.

The chemical stability of the acetoxy groups themselves is carefully balanced to provide adequate protection during storage and cellular uptake while remaining susceptible to enzymatic cleavage under physiological conditions [14]. The electron-withdrawing effects of the chlorine substituents may influence the reactivity of the acetate esters by modulating the electron density in the aromatic system, potentially affecting both the rate of enzymatic hydrolysis and the chemical stability under various storage conditions.

Stereochemical Considerations and Conformational Analysis

The stereochemical aspects of diacetyldichlorofluorescein encompass both the fixed geometric relationships imposed by the spiro center and the dynamic conformational equilibria that govern the molecule's functional behavior [18] [19] [20]. The spiro carbon establishes a permanent tetrahedral geometry that creates an orthogonal relationship between the xanthene and isobenzofuran ring systems, eliminating the possibility of planar conjugation between these components while maintaining the individual planarity of each system.

This orthogonal arrangement has profound implications for the electronic structure of the molecule, as it prevents extensive delocalization between the two ring systems while preserving the optimal π-electron overlap within each individual chromophoric unit [5] [21]. The spatial separation enforced by the spiro geometry also influences the accessibility of reactive sites to enzymatic attack, potentially affecting the kinetics of acetate hydrolysis and subsequent fluorescence activation.

The conformational flexibility of diacetyldichlorofluorescein is primarily concentrated in the equilibrium between the closed lactone form and the open quinoid form, a dynamic process that fundamentally controls the fluorescent behavior of the molecule [7] [8] [9] [22]. In the closed lactone configuration, the carboxylic acid functionality forms a cyclic ester with the spiro carbon, creating a non-fluorescent state due to the disruption of the extended conjugation system [9] [22]. This closed form predominates under acidic conditions and in non-polar environments, conditions that favor the neutral, uncharged state of the molecule.

The transition to the open quinoid form involves the hydrolytic opening of the lactone ring, restoring the carboxylate functionality and reestablishing the extended conjugation that enables fluorescence [8] [9] [22]. This equilibrium is highly sensitive to pH, with basic conditions favoring the open, fluorescent form through stabilization of the anionic carboxylate group [8] [23]. The pKa values associated with this equilibrium are influenced by the electron-withdrawing effects of the chlorine substituents, which may shift the equilibrium toward the closed form by stabilizing the neutral lactone relative to the ionic quinoid structure.

The conformational analysis of the xanthene core reveals a highly planar structure with minimal deviation from coplanarity among the aromatic rings [5] [20]. This planarity is essential for optimal orbital overlap and efficient electronic communication across the chromophore, directly influencing the extinction coefficient and fluorescence quantum yield [18] [20]. Computational studies suggest that the chlorine substituents may introduce minor distortions in the planarity due to steric interactions, but these effects are generally minimal and do not significantly compromise the photophysical performance.

The acetoxy groups introduce additional conformational considerations through their rotational freedom around the C-O ester bonds [14]. The preferred conformations of these groups are influenced by both steric interactions with adjacent substituents and electronic effects from the aromatic system. The accessibility of the ester bonds to enzymatic attack depends critically on these conformational preferences, as only certain orientations may provide the proper geometry for productive enzyme-substrate interactions.

Comparative Analysis with Fluorescein Derivatives

The structural comparison between diacetyldichlorofluorescein and other fluorescein derivatives reveals the systematic progression of molecular design strategies aimed at optimizing specific functional properties while preserving the fundamental chromophoric characteristics that define this important class of fluorescent probes [24] [25] [26] [27]. The parent fluorescein molecule serves as the reference point for this analysis, providing the baseline photophysical and chemical properties against which modifications can be evaluated.

The unmodified fluorescein structure features free phenolic hydroxyl groups at the 3' and 6' positions, a free carboxylic acid functionality, and an unsubstituted xanthene core [4] [25] [27]. These structural features result in a highly polar, ionic molecule with excellent water solubility but limited membrane permeability [28] [25]. The fluorescent properties are pH-dependent due to the ionization equilibria of both the phenolic groups and the carboxylic acid, with optimal fluorescence occurring under basic conditions where the molecule exists as a dianion [28] [8] [23].

The introduction of chlorine substituents in diacetyldichlorofluorescein represents a strategic modification aimed at enhancing chemical stability and modulating electronic properties [12] [13]. Compared to other halogenated fluorescein derivatives, such as the widely studied eosin series, the dichlorosubstitution pattern provides a moderate degree of electron withdrawal without the extreme effects seen with heavier halogens or multiple halogen substitutions [18] [24]. This balanced approach preserves the high fluorescence quantum yield while improving photostability and reducing susceptibility to chemical degradation.

The acetoxy modification distinguishes diacetyldichlorofluorescein from simple fluorescein esters, which typically involve only the carboxylic acid functionality [14] [28]. The dual masking of both phenolic groups creates a more comprehensive transformation of the molecular properties, converting the highly polar parent compound into a relatively lipophilic species suitable for cellular uptake [14] [15]. This approach contrasts with other permeabilization strategies, such as the use of acetoxymethyl (AM) ether groups, which provide enhanced chemical stability but may exhibit different enzymatic recognition patterns [14].

Comparison with other dichloro-substituted fluorescein derivatives, such as dichlorofluorescein itself, highlights the importance of the acetoxy modifications in determining biological utility [11] [29] [17]. While dichlorofluorescein retains the free phenolic groups and exhibits excellent fluorescent properties, its limited membrane permeability restricts its application in live cell studies. The diacetate modification overcomes this limitation while maintaining the beneficial effects of chlorine substitution on stability and spectral properties.

The relationship between diacetyldichlorofluorescein and other cell-permeant fluorescein derivatives, such as fluorescein diacetate and carboxyfluorescein diacetate, demonstrates the modular nature of fluorescein modification strategies [14] [28]. Each derivative represents a specific combination of protective groups and substituents designed to optimize particular performance characteristics. The chlorine substituents in diacetyldichlorofluorescein provide enhanced stability compared to the unsubstituted diacetate analogs, potentially extending the shelf life and improving performance under challenging experimental conditions.

The spectroscopic properties of diacetyldichlorofluorescein, while closely related to those of other fluorescein derivatives, exhibit subtle but important differences attributable to the chlorine substituents [1] [11] [30]. The absorption and emission maxima may be slightly shifted compared to unsubstituted analogs, and the extinction coefficient and quantum yield may be modulated by the electronic effects of the halogen substituents [12] [18]. These spectroscopic differences, while often minor, can be significant for applications requiring precise spectral matching or multiplexed detection schemes.

The enzymatic recognition and processing of diacetyldichlorofluorescein by cellular esterases represents another important point of comparison with related derivatives [16] [17] [14]. The presence of chlorine substituents may influence the binding affinity and catalytic efficiency of esterases, potentially affecting the kinetics of fluorescence activation. Understanding these enzymatic interactions is crucial for optimizing experimental protocols and interpreting quantitative measurements of cellular processes.

The comprehensive structural analysis of diacetyldichlorofluorescein reveals a sophisticated molecular architecture that successfully integrates multiple design objectives into a single, highly functional fluorescent probe. The spiro core provides the essential chromophoric foundation, the chlorine substituents enhance stability and modulate electronic properties, and the acetoxy groups enable cellular permeability while maintaining the potential for fluorescence activation. This combination of features represents an advanced example of rational molecular design in the development of fluorescent biological probes, demonstrating how systematic structural modifications can be employed to optimize performance for specific applications while preserving the fundamental properties that make fluorescein derivatives so valuable in scientific research.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 38 of 39 companies (only ~ 2.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Dates

2: Aranda A, Sequedo L, Tolosa L, Quintas G, Burello E, Castell JV, Gombau L. Dichloro-dihydro-fluorescein diacetate (DCFH-DA) assay: a quantitative method for oxidative stress assessment of nanoparticle-treated cells. Toxicol In Vitro. 2013 Mar;27(2):954-63. doi: 10.1016/j.tiv.2013.01.016. Epub 2013 Jan 26. PubMed PMID: 23357416.

3: Mohan S, Thiagarajan K, Chandrasekaran R. In vitro evaluation of antiproliferative effect of ethyl gallate against human oral squamous carcinoma cell line KB. Nat Prod Res. 2015;29(4):366-9. doi: 10.1080/14786419.2014.942303. Epub 2014 Aug 7. PubMed PMID: 25104086.

4: Nanda SS, An SS, Yi DK. Measurement of creatinine in human plasma using a functional porous polymer structure sensing motif. Int J Nanomedicine. 2015 Aug 25;10 Spec Iss:93-9. doi: 10.2147/IJN.S88378. eCollection 2015. PubMed PMID: 26347475; PubMed Central PMCID: PMC4554416.

5: Sagar CS, Kumar R, Sharma DC, Kishor P. DNA damage: beta zero versus beta plus thalassemia. Ann Hum Biol. 2015;42(6):585-8. doi: 10.3109/03014460.2014.990921. Epub 2014 Dec 26. PubMed PMID: 25541274.

6: Han YZ, Zhou YF, Sang XX, Liu HM, Cui HR, Meng YK, Li GQ, He LZ, Yin P, Wang JB, Bai ZF, Xiao XH. [Protective effects of oxymatrine against H2O2-induced damage in L02 cells]. Zhongguo Zhong Yao Za Zhi. 2016 Apr;41(7):1302-1307. doi: 10.4268/cjcmm20160723. Chinese. PubMed PMID: 28879747.

7: Pape VF, Türk D, Szabó P, Wiese M, Enyedy EA, Szakács G. Synthesis and characterization of the anticancer and metal binding properties of novel pyrimidinylhydrazone derivatives. J Inorg Biochem. 2015 Mar;144:18-30. doi: 10.1016/j.jinorgbio.2014.12.015. Epub 2014 Dec 20. PubMed PMID: 25589012.

8: Hernández I, Domínguez-Pérez M, Bucio L, Souza V, Miranda RU, Clemens DL, Gomez-Quiroz LE, Gutiérrez-Ruiz MC. Free fatty acids enhance the oxidative damage induced by ethanol metabolism in an in vitro model. Food Chem Toxicol. 2015 Feb;76:109-15. doi: 10.1016/j.fct.2014.12.005. Epub 2014 Dec 17. PubMed PMID: 25528116.

9: Peter T, Bissinger R, Lang F. Stimulation of Eryptosis by Caspofungin. Cell Physiol Biochem. 2016;39(3):939-49. doi: 10.1159/000447802. Epub 2016 Aug 12. PubMed PMID: 27513568.

10: Eruslanov E, Kusmartsev S. Identification of ROS using oxidized DCFDA and flow-cytometry. Methods Mol Biol. 2010;594:57-72. doi: 10.1007/978-1-60761-411-1_4. PubMed PMID: 20072909.

11: Antonenkov VD, Isomursu A, Mennerich D, Vapola MH, Weiher H, Kietzmann T, Hiltunen JK. The Human Mitochondrial DNA Depletion Syndrome Gene MPV17 Encodes a Non-selective Channel That Modulates Membrane Potential. J Biol Chem. 2015 May 29;290(22):13840-61. doi: 10.1074/jbc.M114.608083. Epub 2015 Apr 10. PubMed PMID: 25861990; PubMed Central PMCID: PMC4447960.

12: Xu JM, Xi JK, Xu ZL. [Injurious effect of zinc deficiency on cardiomyocytes]. Sheng Li Xue Bao. 2016 Oct 25;68(5):677-683. Chinese. PubMed PMID: 27778034.

13: Mitra K, Patil S, Kondaiah P, Chakravarty AR. 2-(Phenylazo)pyridineplatinum(II) catecholates showing photocytotoxicity, nuclear uptake, and glutathione-triggered ligand release. Inorg Chem. 2015 Jan 5;54(1):253-64. doi: 10.1021/ic502317z. Epub 2014 Dec 12. PubMed PMID: 25496358.

14: Liu TP, Chen CC, Shiao PY, Shieh HR, Chen YY, Chen YJ. Armillaridin, a Honey Medicinal Mushroom, Armillaria mellea (Higher Basidiomycetes) Component, Inhibits Differentiation and Activation of Human Macrophages. Int J Med Mushrooms. 2015;17(2):161-8. PubMed PMID: 25746621.

15: Bobermin LD, Wartchow KM, Flores MP, Leite MC, Quincozes-Santos A, Gonçalves CA. Ammonia-induced oxidative damage in neurons is prevented by resveratrol and lipoic acid with participation of heme oxygenase 1. Neurotoxicology. 2015 Jul;49:28-35. doi: 10.1016/j.neuro.2015.05.005. Epub 2015 May 21. PubMed PMID: 26003724.

16: Fan Z, Yu H, Guo Q, He D, Xue B, Xie X, Yokoyama K, Wang L. Identification and characterization of an anti-oxidative stress-associated mutant of Aspergillus fumigatus transformed by Agrobacterium tumefaciens. Mol Med Rep. 2016 Mar;13(3):2367-76. doi: 10.3892/mmr.2016.4839. Epub 2016 Feb 1. PubMed PMID: 26847000; PubMed Central PMCID: PMC4768994.

17: Zhang B, Peng X, Li G, Xu Y, Xia X, Wang Q. Oxidative stress is involved in Patulin induced apoptosis in HEK293 cells. Toxicon. 2015 Feb;94:1-7. doi: 10.1016/j.toxicon.2014.12.002. Epub 2014 Dec 3. PubMed PMID: 25478806.

18: Lucas IK, Kolodziej H. Trans-Resveratrol Induces Apoptosis through ROS-Triggered Mitochondria-Dependent Pathways in A549 Human Lung Adenocarcinoma Epithelial Cells. Planta Med. 2015 Aug;81(12-13):1038-44. doi: 10.1055/s-0035-1546129. Epub 2015 Jun 17. PubMed PMID: 26085046.

19: Franskevych DV, Grynyuk II, Prylutska SV, Matyshevs ka OP. Modulation of cisplatin-induced reactive oxygen species production by fullerene C(60) in normal and transformed lymphoid cells. Ukr Biochem J. 2016 Jan-Feb;88(1):44-50. doi: 10.15407/ubj88.01.044. PubMed PMID: 29227077.

20: Al Mamun Bhuyan A, Signoretto E, Lang F. Triggering of Suicidal Erythrocyte Death by Psammaplin A. Cell Physiol Biochem. 2016;39(3):908-18. doi: 10.1159/000447800. Epub 2016 Aug 9. PubMed PMID: 27497787.

Explore Compound Types